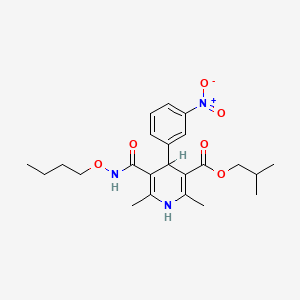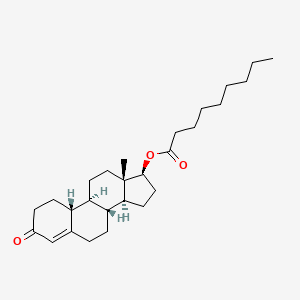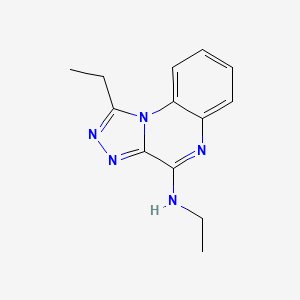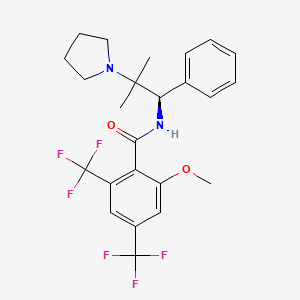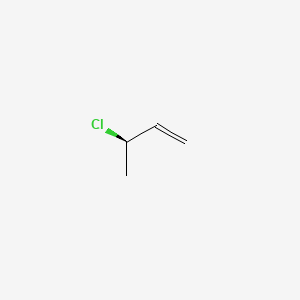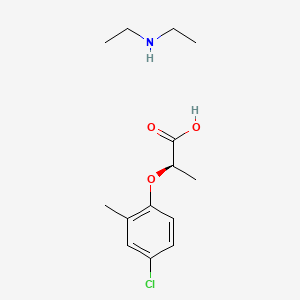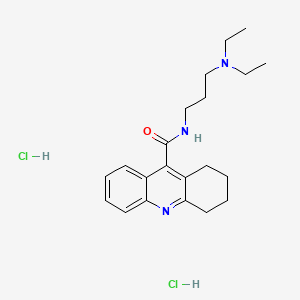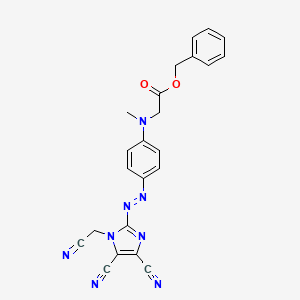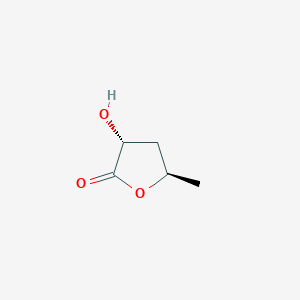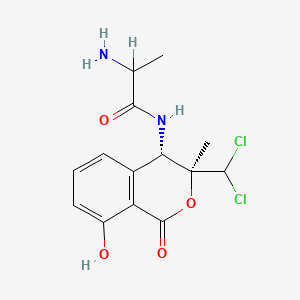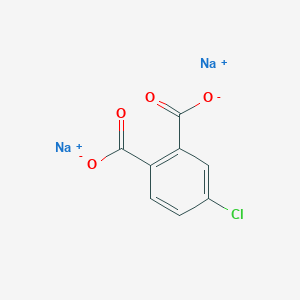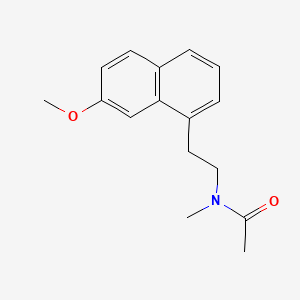
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol . This compound is known for its applications in various fields, including neurology, pain and inflammation research, and as a reference standard in analytical chemistry .
Méthodes De Préparation
The synthesis of Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- typically involves the reaction of 7-methoxy-1-naphthalenyl ethylamine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- has several scientific research applications:
Neurology: It is used in the study of neurotransmission, Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Pain and Inflammation: The compound is utilized in research related to pain and inflammation mechanisms.
Analytical Chemistry: It serves as a reference standard in various analytical methods.
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with biological targets.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It acts as an agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . This dual action modulates circadian rhythms and has potential antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar compounds to Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- include:
Agomelatine: A melatonin receptor agonist and 5-HT2C receptor antagonist used as an antidepressant.
Melatonin: An endogenous hormone that regulates sleep-wake cycles.
Naphthalene derivatives: Compounds with similar structural features and potential biological activities.
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N-methyl- is unique due to its specific combination of functional groups and its dual action on melatonin and serotonin receptors .
Propriétés
Numéro CAS |
138112-86-4 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C16H19NO2/c1-12(18)17(2)10-9-14-6-4-5-13-7-8-15(19-3)11-16(13)14/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
WAFITOYFMKERCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CCC1=CC=CC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


